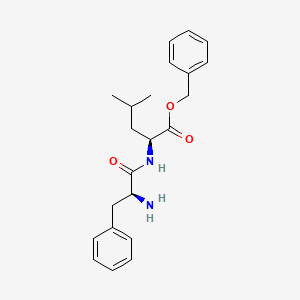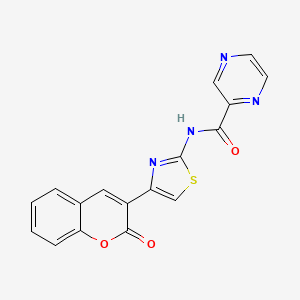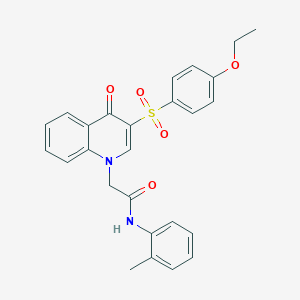
Methyl 3-(benzyloxy)-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with carboxylic acids, acid chlorides, or acid anhydrides . For instance, “Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate” was obtained as a side product from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .Applications De Recherche Scientifique
Antioxidant and Antimicrobial Agent Synthesis
Methyl 3-(benzyloxy)-5-fluorobenzoate: is used in the synthesis of Schiff base ligands which are then coordinated with transition metals to form complexes . These complexes have been studied for their antioxidant and antimicrobial activities . Particularly, the Cu (II) complexes exhibit potent antioxidant properties, showing high efficiency in decolorizing DPPH, a common antioxidant assay .
Molecular Docking Studies
The Schiff base ligands derived from Methyl 3-(benzyloxy)-5-fluorobenzoate are used in molecular docking studies to understand their interaction with biological targets. For instance, the docking of a ligand and its Cu (II) complex with the enzyme C. albicans sterol 14-alpha demethylase has been explored to assess the binding efficiency and potential as an antifungal agent .
Antitubercular Agent Research
In the pursuit of new antitubercular agents, Methyl 3-(benzyloxy)-5-fluorobenzoate has been utilized in the synthesis of chromane derivatives. These derivatives are being investigated as inhibitors of the salicylate synthase from M. tuberculosis, which is a promising target for tuberculosis treatment .
Cyclodepsipeptide Fragment Synthesis
This compound serves as a precursor in the synthesis of (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide known as onchidin. Onchidin has shown moderate cytotoxic activity, which is significant in cancer research .
Transition Metal Complexes for Antimicrobial Activity
The synthesized Schiff base ligands from Methyl 3-(benzyloxy)-5-fluorobenzoate are used to create metal complexes that have been tested against various bacterial and fungal strains. These complexes have shown to be more toxic than the free ligands, indicating their potential as antimicrobial agents .
Structural Analysis in Medicinal Chemistry
The structural analysis of compounds derived from Methyl 3-(benzyloxy)-5-fluorobenzoate is crucial in medicinal chemistry. Techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, and mass spectrometry are employed to characterize these compounds and understand their physical and chemical properties .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-fluoro-5-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPSOPFODIXRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-5-fluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2879223.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2879228.png)





![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)


![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2879240.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)
